C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a chloro-substituted phenyl group attached to the pyrazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine typically involves the reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used . The resulting pyrazole intermediate is then subjected to further reactions to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a carbaldehyde group instead of a methylamine group.
1-(3-Chlorophenyl)-5-(4-phenoxyphenyl)-3-(4-piperidyl)pyrazole: Contains a piperidyl group and shows different biological activities.
Uniqueness
C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted phenyl group and methylamine moiety contribute to its versatility in various applications .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZOCOJYLREAJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)CN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587996 |
Source
|
Record name | 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020052-19-0 |
Source
|
Record name | 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.